

structure-activity relationship (SAR) studies of 3,5-Difluoroisonicotinonitrile derivatives

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Compound of Interest

Compound Name: 3,5-Difluoroisonicotinonitrile

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A Comparative Guide to IRAK4 Inhibitors: Scaffolds, SAR, and Clinical Candidates

For Researchers, Scientists, and Drug Development Professionals

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical target in drug discovery, playing a pivotal role in the innate immune signaling pathways. Dysregulation of IRAK4 is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. This guide provides a comparative overview of different chemical scaffolds of IRAK4 inhibitors, their structure-activity relationships (SAR), and a look at key clinical candidates. While specific SAR studies on **3,5-Difluoroisonicotinonitrile** derivatives as a distinct class were not prominently identified in the literature, this guide will focus on broader categories of IRAK4 inhibitors, including pyridine-based scaffolds, which could conceptually include such derivatives.

Quantitative Comparison of IRAK4 Inhibitors

The following tables summarize the *in vitro* potency of various IRAK4 inhibitors from different chemical classes. This data allows for a direct comparison of their efficacy at the enzymatic and cellular levels.

Table 1: Potency of Clinical and Preclinical IRAK4 Inhibitors

Compound Name	Alternative Names	Chemical Class	IRAK4 IC50 (nM)	Cellular Assay IC50 (nM)
Zimlovisertib	PF-06650833	Lactam	0.2[1]	2.4 (PBMC)[1]
Emavusertib	CA-4948	Thiazole-carboxamide	57[2]	<250 (THP-1)[2] [3]
Zabedosertib	BAY 1834845	Indazole-carboxamide	3.55[4]	-
IRAK4-IN-4	Compound 15	Not Specified	2.8[5]	-
IRAK-1/4 Inhibitor I	-	Not Specified	200[6]	-
AZ1495	-	Not Specified	5	-

Table 2: Potency of Representative Compounds from Different Scaffolds

Scaffold Class	Representative Compound	IRAK4 IC50 (nM)
Aminobenzimidazole	Compound 16 (from Powers et al.)	Potent, specific value not stated[7]
Imidazo[1,2-a]pyridine	-	Potent inhibition established[8]
4,6-Diaminonicotinamide	Compound 29 (from Bhide et al.)	Potent, specific value not stated[9]
Oxazolo[4,5-b]pyridine	Compound 42	8.9[10]
2,3-Dihydrobenzofuran	Compound 22	8.7[11]

Structure-Activity Relationship (SAR) Insights Across Scaffolds

The development of potent and selective IRAK4 inhibitors has led to the exploration of various chemical scaffolds. Here, we summarize key SAR findings for some of the most studied classes.

- Aminobenzimidazoles: Initial high-throughput screening identified acyl-2-aminobenzimidazoles as potent IRAK4 inhibitors.[12] SAR studies revealed that modifications at the 5-position of the benzimidazole ring and N-alkyl substitutions led to improved potency.[12] The central amide linkage was found to be crucial for inhibitory activity.[13]
- Pyridine and Thiazole Amides: A thiazole amide was an early hit in IRAK4 inhibitor discovery. Subsequent SAR exploration led to the development of potent pyridine amide analogues with good solubility and in vivo exposure.[12]
- Imidazo[1,2-a]pyridines: This class of compounds has been established as a novel scaffold for IRAK4 inhibition.[8] Structure-based design, including in silico docking and analysis of surrogate crystal structures, has been instrumental in understanding their binding mode and guiding SAR.[14]
- 4,6-Diaminonicotinamides: This novel class of IRAK4 inhibitors has shown significant potency. X-ray crystallography of inhibitors bound to IRAK4 has been crucial in guiding optimization efforts, leading to compounds with sub-micromolar potency in cellular assays.[9][15]
- Lactams (e.g., Zimlovisertib): The discovery of Zimlovisertib (PF-06650833) involved extensive SAR studies. Key findings include a non-linear potency SAR with the isoquinoline ether substituent and a significant potency enhancement upon fluorine substitution on the lactam ring.[16][17]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of IRAK4 inhibitors.

IRAK4 Biochemical Kinase Assay (Generic)

Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of a test compound against recombinant human IRAK4.

Methodology:

- Reagents: Recombinant full-length activated IRAK4 enzyme, peptide substrate, ATP, and test compounds.
- Procedure: The assay is typically performed in a 384-well plate format.
- Test compounds are serially diluted and pre-incubated with the IRAK4 enzyme.
- The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP (often at a concentration close to the K_m for ATP).
- After a defined incubation period at a controlled temperature, the reaction is stopped.
- The level of substrate phosphorylation is quantified. This can be done using various detection methods, such as:
 - DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay): This method uses a europium-labeled anti-phosphopeptide antibody to detect the phosphorylated substrate.
[\[16\]](#)
 - Radioisotope Assay: This method uses [γ -33P]ATP, and the incorporation of the radioactive phosphate into the substrate is measured.
- Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assay: Inhibition of TLR-induced Cytokine Production (Generic)

Objective: To measure the ability of a test compound to inhibit IRAK4-mediated signaling in a cellular context.

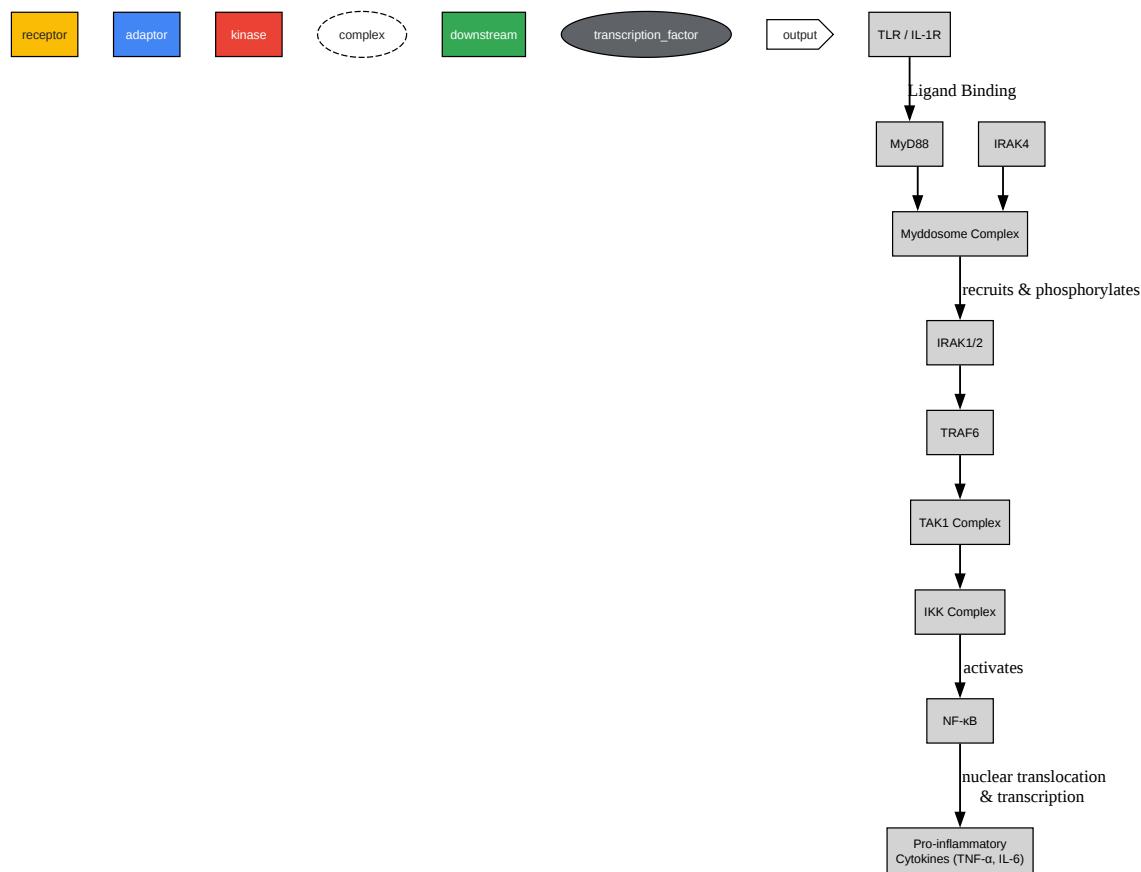
Methodology:

- Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line such as THP-1 are commonly used.
[\[2\]](#)
[\[16\]](#)
- Procedure:

- Cells are plated in a 96-well plate and pre-incubated with serial dilutions of the test compound.
- Signaling is initiated by stimulating a Toll-like receptor (TLR). Common stimuli include:
 - R848: A TLR7/8 agonist.[16]
 - LPS (Lipopolysaccharide): A TLR4 agonist.
- After an incubation period (typically several hours), the cell culture supernatant is collected.
- The concentration of a downstream pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF- α) or Interleukin-6 (IL-6), is measured using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.[1]
- Data Analysis: IC50 values are determined by plotting the percent inhibition of cytokine production against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

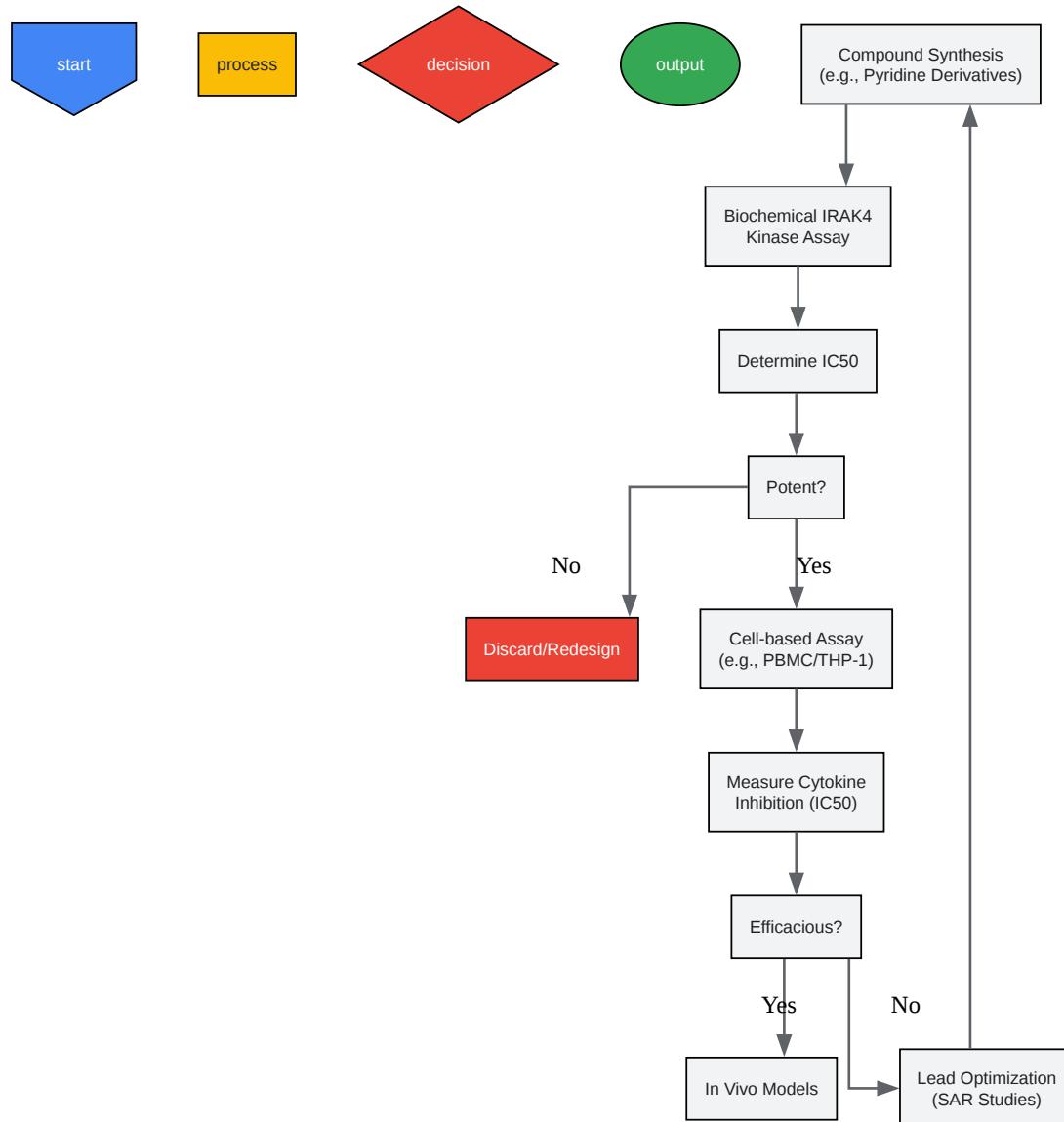
Signaling Pathway



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Caption: IRAK4 Signaling Pathway in Innate Immunity.

Experimental Workflow



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Caption: General Workflow for IRAK4 Inhibitor Discovery.

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